3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid
Description
Chemical Identity and Classification
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family. Its molecular formula is C₆H₈N₂O₃ , with a molecular weight of 156.14 g/mol . The compound is characterized by a five-membered oxadiazole ring substituted at the 3-position with an isopropyl group and at the 5-position with a carboxylic acid moiety. Key identifiers include:
The compound’s structure combines the rigidity of the 1,2,4-oxadiazole core with the steric and electronic effects of the isopropyl and carboxylic acid substituents, making it a versatile scaffold in medicinal and materials chemistry.
Historical Context in Heterocyclic Chemistry
1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger, who described the heterocycle as "furo[ab1]diazole". However, significant interest in this compound emerged in the late 20th century, driven by its bioisosteric potential. The compound’s carboxylic acid group allows it to mimic ester or amide functionalities in drug design, while the isopropyl group enhances lipophilicity and metabolic stability.
Historically, 1,2,4-oxadiazoles gained prominence with the development of oxolamine (a cough suppressant) in the 1960s, which validated their pharmacological relevance. The introduction of this compound as a synthetic intermediate marked a shift toward structurally complex oxadiazoles for targeted applications.
Structural Significance in the Oxadiazole Family
The 1,2,4-oxadiazole ring is distinguished by two nitrogen atoms at positions 1 and 2 and one oxygen atom at position 4. Key structural features of this compound include:
- Electronic Effects :
- The electron-deficient oxadiazole ring participates in hydrogen bonding and π-π stacking interactions, critical
Properties
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-7-5(6(9)10)11-8-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBLQIMSDKHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631257 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-38-1 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Route with Carboxylic Acid Cyclodehydration (Method A)
A well-documented method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves:
Step 1: Amidoxime Generation
The nitrile precursor bearing the isopropyl group at the 3-position is converted in situ to the corresponding amidoxime by reaction with hydroxylamine.Step 2: Coupling with Carboxylic Acid
The amidoxime is reacted with the appropriate carboxylic acid (here, the 5-carboxylic acid moiety) in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in a solvent like DMF at room temperature for 24 hours.Step 3: Cyclodehydration
The reaction mixture is heated with a base such as triethylamine at around 100 °C for 3 hours to promote ring closure, forming the 1,2,4-oxadiazole core.Step 4: Workup
The product is extracted with chloroform, washed with water, and the solvent evaporated to yield the target compound.
This method is notable for its mild conditions and relatively high yields of substituted 1,2,4-oxadiazoles.
Esterification and Hydrolysis Approach
Another approach involves:
Esterification of Iminodiacetic Acid Derivatives
Iminodiacetic acid derivatives can be converted into more reactive esters using alcohols such as isopropanol in the presence of sulfuric acid as a catalyst under reflux conditions for 12 hours.Substitution with 1,2,4-Oxadiazole Derivatives
The esters are then subjected to substitution reactions with bromomethyl-substituted oxadiazoles, followed by hydrolysis to restore the carboxylic acid functionality.
This multi-step approach allows for the introduction of alkyl substituents like isopropyl groups and functionalization at the 5-position carboxylic acid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine with nitrile precursor | Room temperature | Several hours | In situ generation preferred |
| Coupling with acid | EDC, HOAt, DMF | Room temperature | 24 hours | Efficient amidoxime-carboxylic acid coupling |
| Cyclodehydration | Triethylamine | 100 °C | 3 hours | Promotes oxadiazole ring closure |
| Esterification (alt. method) | Isopropanol, H2SO4 | Reflux (~80-100 °C) | 12 hours | Converts iminodiacetic acid to esters |
| Substitution and hydrolysis | Bromomethyl oxadiazole, base, aprotic solvent | Varied | Several hours | Introduces oxadiazole ring, restores acid group |
Research Findings and Yields
The amidoxime route with EDC/HOAt coupling and cyclodehydration typically yields 3,5-disubstituted 1,2,4-oxadiazoles in moderate to good yields (often 60-85%), depending on substituent nature and reaction optimization.
Esterification followed by substitution and hydrolysis yields vary but are generally good (37-52% for ester intermediates), with further optimization possible by choice of solvent and base.
One-pot methods, while more common for 1,3,4-oxadiazoles, have been adapted to 1,2,4-oxadiazoles with some success but require careful control of reaction parameters.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Amidoxime + Coupling + Cyclodehydration | Amidoxime formation, EDC/HOAt coupling, heating with base | Mild conditions, good yields, straightforward | Requires multiple steps and reagents |
| Esterification + Substitution + Hydrolysis | Ester formation, substitution with bromomethyl oxadiazole, hydrolysis | Allows functional group manipulation, good yields | Multi-step, longer reaction times |
| One-pot synthesis (adapted) | Direct reaction of precursors in one pot | Streamlined, less handling | Limited reports for 1,2,4-oxadiazoles; optimization needed |
Chemical Reactions Analysis
1.1. Oxidation of 3-Isopropyl-1,2,4-oxadiazole Derivatives
The isopropyl group at position 3 can undergo oxidative cleavage to yield the carboxylic acid derivative. For example:
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In vivo oxidation of 5-isopropyl-1,2,4-oxadiazoles via cytochrome P450 enzymes produces carboxylic acids, as observed in antiinflammatory studies .
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Chemical oxidation using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic or basic conditions is a plausible synthetic route, though direct experimental data for this compound remains limited .
1.2. Microwave-Assisted Cyclization
1,2,4-Oxadiazoles are often synthesized via cyclization of amidoximes and carboxylic acid derivatives. For example:
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A solvent-free microwave method using potassium carbonate facilitates the formation of 3-aryl-5-pentyl-1,2,4-oxadiazoles in 8 minutes with yields up to 80% .
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Adapting this method, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid could be synthesized from ethyl hexanoate and an arylamidoxime precursor, followed by oxidation .
2.1. Carboxylic Acid Reactions
The C-5 carboxylic acid group participates in typical acid-mediated transformations:
2.2. Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits stability under mild conditions but reacts under specific stimuli:
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Electrophilic Substitution : Limited due to electron-deficient nature, but halogenation at C-3 is possible with NBS or Cl₂ .
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Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the ring to form imidamide intermediates .
3.1. In Vivo Oxidation Pathways
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The isopropyl group may oxidize to a carboxylic acid via microsomal enzymes (e.g., cytochrome P450), as proposed for antiinflammatory 1,2,4-oxadiazoles .
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This metabolic pathway is critical for prodrug activation in therapeutic contexts .
3.2. Enzyme Inhibition
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Carboxylic acid derivatives of 1,2,4-oxadiazoles show inhibitory activity against carbonic anhydrase IX (CA-IX) with picomolar affinity, suggesting interactions via zinc-binding motifs .
Structural and Spectroscopic Data
Key characterization data for analogs :
Key Research Findings
-
Anticancer Activity : Carboxylic acid derivatives of 1,2,4-oxadiazoles inhibit HDAC-1 with IC₅₀ values as low as 8.2 nM, comparable to SAHA (vorinostat) .
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Selective CA-IX Inhibition : Derivatives like 16a (Table 2 in Source ) show Kᵢ = 89 pM against CA-IX, highlighting therapeutic potential for hypoxic tumors.
6.2. Oxidative Pathway
Microsomal oxidation of isopropyl to carboxylic acid involves:
Scientific Research Applications
The 1,2,4-oxadiazole derivatives, including 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. Research has demonstrated that certain derivatives exhibit potent activity against various cancer cell lines. For instance:
- Anticancer Agents : Studies have shown that some 1,2,4-oxadiazoles can induce apoptosis in cancer cells. A notable derivative was reported to have an IC50 value of approximately 0.003 M against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) . This suggests that modifications to the oxadiazole structure can lead to more effective anticancer agents.
- Case Study : A series of substituted oxadiazoles were evaluated against multiple cancer cell lines, revealing high selectivity and potency. For example, one compound showed an IC50 value of 1.143 M against renal cancer cells .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
- Mechanism of Action : The compound's anti-inflammatory effects are believed to be linked to the presence of a carboxylic acid group that can undergo oxidation in vivo, potentially leading to metabolites with enhanced activity .
- Research Findings : Preliminary studies indicated a correlation between the electronic properties of the compound and its anti-inflammatory activity. Although the sample size was limited, the findings suggest potential for further exploration in this area .
Antihypertensive and Antiviral Activities
In addition to anticancer and anti-inflammatory applications, derivatives of this compound have been noted for their antihypertensive and antiviral activities.
- Antihypertensive Activity : Certain oxadiazole compounds have shown effectiveness in lowering blood pressure in animal models. These compounds function by interacting with specific biological pathways that regulate vascular tone .
- Antiviral Activity : Some derivatives have demonstrated antiviral effects against influenza viruses. The mechanisms behind these effects involve interference with viral replication processes .
Synthesis and Structural Modifications
The synthesis of this compound typically involves cycloaddition reactions from amidoximes and nitrile oxides . Structural modifications can enhance biological activity:
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of 1,2,4-oxadiazole-5-carboxylic acid derivatives is heavily influenced by the substituent at position 3. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties
Key Observations :
- Lipophilicity : Aromatic substituents (e.g., phenyl, chlorophenyl) increase logP compared to aliphatic isopropyl, affecting membrane permeability in biological systems.
- Solubility : Isopropyl-substituted compounds exhibit better solubility in alcohols and ketones than aryl-substituted analogs, as seen in related amines (e.g., 3-Isopropyl-1,2,4-oxadiazol-5-amine) .
Nematicidal Activity:
- 3-Isopropyl derivative: Limited direct data, but 1,2,4-oxadiazole-5-carboxylic acid derivatives with amide/ester groups show efficacy against plant-parasitic nematodes. The isopropyl group may balance solubility and target binding .
Biological Activity
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an androgen receptor modulator and its implications in cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a five-membered oxadiazole ring with a carboxylic acid functional group. It can be synthesized from ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate through hydrolysis or other synthetic pathways .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Notably, it exhibits potent activity as an androgen receptor antagonist. This property is particularly beneficial for treating androgen receptor-dependent conditions such as prostate cancer.
Research indicates that the compound acts as a selective androgen receptor modulator (SARM), showing high affinity for the androgen receptor while exhibiting minimal agonistic effects. It effectively inhibits the proliferation of prostate cancer cell lines .
Anticancer Activity
A study evaluating various oxadiazole derivatives demonstrated that this compound showed significant cytotoxicity against several cancer cell lines. The compound's IC50 values were assessed against human colon adenocarcinoma (CXF HT-29), lung adenocarcinoma (LXFA 629), and prostate cancer (PRXF 22Rv1) among others. The results indicated that it has selective toxicity towards cancer cells compared to normal cells .
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (CXF HT-29) | 9.27 |
| Lung Adenocarcinoma (LXFA 629) | 12.0 |
| Prostate Cancer (PRXF 22Rv1) | 7.0 |
Selectivity Index
The selectivity index (SI) for the compound was also evaluated, indicating a favorable profile for targeting cancer cells while sparing normal cells. For instance, the SI values ranged from 3.06 to 4.13 across different studies .
Additional Biological Activities
Apart from its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit inflammatory responses in macrophages and exhibit antimicrobial properties against certain pathogens .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid in laboratory settings?
- Answer : Strict adherence to personal protective equipment (PPE) is critical. Use full-body protective clothing, P95 (US) or P1 (EU) respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure . Ensure proper ventilation to avoid dust/aerosol formation. Avoid skin/eye contact; use nitrile gloves and safety goggles compliant with NIOSH or EN 166 standards . In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap . Dispose of waste via certified facilities to prevent environmental contamination .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Answer : Combine multiple analytical techniques:
- Mass Spectrometry (MS) : Verify molecular weight using exact mass data (C₆H₈N₂O₃; calculated exact mass: 195.137 Da) .
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm functional groups (e.g., isopropyl, oxadiazole ring).
- Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, oxadiazole ring vibrations).
Cross-validate with synthetic intermediates (e.g., cyclocondensation byproducts) .
Q. What are the primary hazards associated with this compound, and how should accidental exposure be managed?
- Answer : The compound is classified as:
- Acute oral toxicity (H302) : Harmful if swallowed.
- Skin irritation (H315) and eye irritation (H319) .
- Respiratory irritation (H335) due to dust/aerosol exposure .
Advanced Research Questions
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
- Answer : Two primary methods:
- Cyclocondensation : React acyl-hydrazines with isothiocyanates using polymer-supported carbodiimide (PS-CDI) catalysts under reflux. Optimize by varying solvent (e.g., acetic acid) and temperature (80–100°C) to improve yield .
- Reflux with Sodium Acetate : Combine 3-formyl-indole derivatives with thiazolidinones in acetic acid, reflux for 3–5 hours, and recrystallize from DMF/acetic acid . Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Answer : Published data gaps (e.g., missing logP, water solubility ) necessitate experimental validation:
- Solubility : Perform shake-flask assays in buffers (pH 1–13) and organic solvents.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting/decomposition points. Cross-reference with computational models (e.g., COSMO-RS for solubility prediction) .
Q. What methodologies are recommended for assessing the metabolic stability or degradation pathways of this compound?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS .
- Environmental Degradation : Perform photolysis (UV light) or hydrolysis (acidic/alkaline conditions) to identify breakdown products (e.g., oxadiazole ring cleavage).
- Biotransformation Studies : Use radiolabeled (¹⁴C) compound in soil/water systems to track mineralization rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
